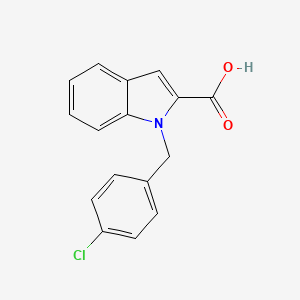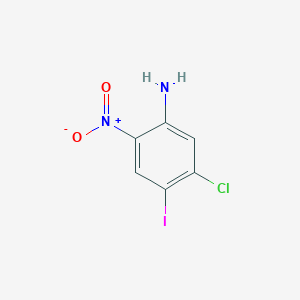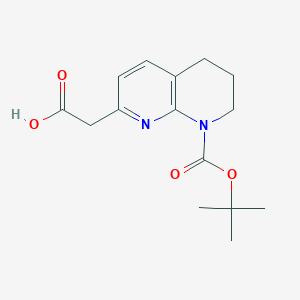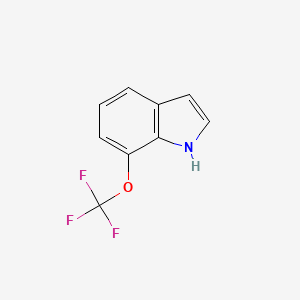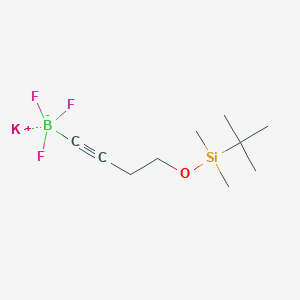
1-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine
Vue d'ensemble
Description
This compound is a derivative of methanamine, which is an organic compound with a formula of CH3NH2. It has a pyrazole ring, which is a type of aromatic organic compound, attached to the methanamine. The pyrazole ring is substituted with a 4-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a pyrazole ring attached to a methanamine, with a 4-fluorophenyl group attached to the 3-position of the pyrazole .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Applications De Recherche Scientifique
Applications in Alzheimer's Disease Treatment
1-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine and its derivatives have been studied for their potential applications in Alzheimer's disease treatment. Specifically, these compounds have been synthesized and evaluated for their inhibitory properties against acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes associated with Alzheimer's disease. The findings suggest that certain derivatives, notably those with fluoro substitution, display potent inhibitory activities against these enzymes, indicating their potential as therapeutic agents for Alzheimer's disease (Kumar et al., 2013).
Antimicrobial Properties
A range of compounds derived from 1-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine have been synthesized and screened for their antimicrobial activities. These studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents. The specific functional groups and structural modifications seem to play a crucial role in determining the antimicrobial efficacy of these compounds (Kumar et al., 2012), (Ragavan et al., 2010).
Structural Characterization and Synthesis
The synthesis and structural characterization of derivatives of 1-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine have been extensively studied. These compounds have been synthesized using various techniques and their structures confirmed through spectral analysis. Such studies are fundamental for understanding the chemical properties and potential applications of these compounds in various fields, including material science and drug development (Kariuki et al., 2021).
Potential Biased Agonists for Serotonin Receptors
Novel derivatives of 1-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine have been designed and tested as biased agonists of serotonin 5-HT1A receptors. These compounds have shown promising results in signal transduction assays, indicating their potential as therapeutic agents for conditions such as depression. Their high selectivity and favorable drug-like properties make them interesting candidates for further pharmaceutical development (Sniecikowska et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of 1-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets within biological systems .
Mode of Action
It is believed to interact with its targets in a way that influences cellular processes .
Biochemical Pathways
As research progresses, the impact of this compound on various biochemical pathways will become clearer .
Pharmacokinetics
It’s worth noting that similar compounds have been found to be metabolically robust, demonstrating a high percentage of remnant after 30 minutes in the presence of human, rat, and mouse liver microsomes .
Result of Action
The molecular and cellular effects of 1-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine’s action are currently under investigation. Preliminary studies suggest that it may have antiproliferative activity against certain cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how 1-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine interacts with its targets and exerts its effects . .
Propriétés
IUPAC Name |
[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUSYMXANVWCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70639846 | |
| Record name | 1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70639846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine | |
CAS RN |
1015846-17-9 | |
| Record name | 1-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015846179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70639846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14XZY74JB4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



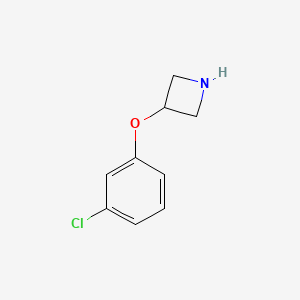
![4-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1358442.png)
